Cas no 436095-42-0 (3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide)

3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
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- MDL: MFCD04035378
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-323110-10.0g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95.0% | 10.0g |
$1654.0 | 2025-02-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000239637-5g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95+% | 5g |
¥10530.00 | 2023-09-15 | |
Enamine | EN300-323110-0.25g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95.0% | 0.25g |
$149.0 | 2025-02-20 | |
Enamine | EN300-323110-1g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 1g |
$385.0 | 2023-09-04 | |
Enamine | EN300-323110-10g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 10g |
$1654.0 | 2023-09-04 | |
A2B Chem LLC | AW36555-5g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 5g |
$1209.00 | 2024-04-20 | |
1PlusChem | 1P01BYCR-2.5g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 2.5g |
$994.00 | 2024-05-02 | |
A2B Chem LLC | AW36555-1g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 1g |
$441.00 | 2024-04-20 | |
A2B Chem LLC | AW36555-10g |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 10g |
$1777.00 | 2024-04-20 | |
A2B Chem LLC | AW36555-50mg |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide |
436095-42-0 | 95% | 50mg |
$108.00 | 2024-04-20 |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamideに関する追加情報
Research Brief on 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide (CAS: 436095-42-0) and Its Recent Advances in Chemical Biology and Pharmaceutical Research
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide (CAS: 436095-42-0) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been explored for its biological activities, particularly in the context of enzyme inhibition and therapeutic targeting. The present research brief aims to synthesize the latest findings related to this molecule, highlighting its chemical properties, pharmacological potential, and recent advancements in its application.
Recent studies have focused on the synthesis and optimization of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide to enhance its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of these enzymes, providing a structural basis for its inhibitory mechanism.
In addition to its role as a carbonic anhydrase inhibitor, 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide has shown promise in the treatment of neurodegenerative diseases. A preclinical study conducted in 2024 revealed that the compound could modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The research, published in ACS Chemical Neuroscience, employed molecular dynamics simulations and in vitro assays to demonstrate the compound's ability to disrupt amyloid fibril formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Another area of interest is the compound's application in antimicrobial therapy. A recent investigation highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study, featured in Bioorganic & Medicinal Chemistry Letters, reported that 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan assembly. These findings underscore the compound's versatility and its potential as a multi-target therapeutic agent.
Despite these promising results, challenges remain in the clinical translation of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide. Pharmacokinetic studies indicate that the compound exhibits moderate plasma stability and requires further optimization to improve its metabolic half-life. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable drug candidates.
In conclusion, 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide (CAS: 436095-42-0) represents a compelling case study in the intersection of chemical biology and drug discovery. Its diverse biological activities and structural adaptability make it a valuable scaffold for further investigation. Future research should focus on refining its pharmacological profile and expanding its therapeutic applications, particularly in oncology, neurology, and infectious diseases.
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